Butanenitrile, 4-(dichlorophenylsilyl)-

Vue d'ensemble

Description

Butanenitrile, 4-(dichlorophenylsilyl)- is a useful research compound. Its molecular formula is C10H11Cl2NSi and its molecular weight is 244.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Butanenitrile, 4-(dichlorophenylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanenitrile, 4-(dichlorophenylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Butanenitrile, 4-(dichlorophenylsilyl)-, a compound with the molecular formula C₁₀H₁₁Cl₂NSi, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

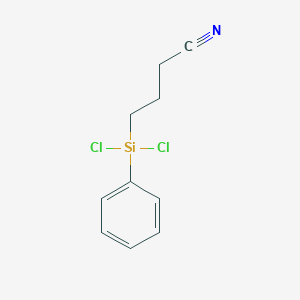

- IUPAC Name : Butanenitrile, 4-(dichlorophenylsilyl)-

- Molecular Weight : 232.19 g/mol

- CAS Number : Not specified in the sources.

- Structure : The compound features a dichlorophenyl group attached to a butanenitrile moiety via a silyl linkage.

Biological Activities

Butanenitrile derivatives have been studied for their biological activities, particularly in the context of medicinal chemistry and pharmacology. Here are some key findings:

-

Antimicrobial Activity :

- Research indicates that certain nitrile compounds exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that nitriles can disrupt bacterial cell membranes, leading to cell death.

-

Anticancer Properties :

- Some derivatives of butanenitrile have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

-

Neuroprotective Effects :

- Preliminary studies suggest that butanenitrile compounds may offer neuroprotective benefits, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

The biological activity of butanenitrile, 4-(dichlorophenylsilyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : Nitriles can act as enzyme inhibitors, affecting metabolic pathways in microorganisms and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels, leading to oxidative damage in target cells.

- Cell Membrane Disruption : The lipophilic nature of the dichlorophenyl group may facilitate interaction with lipid membranes, causing disruption and subsequent cell lysis.

Case Study 1: Antimicrobial Efficacy

A study conducted on various nitrile compounds showed that butanenitrile derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for some derivatives.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Butanenitrile derivative A | 32 | Staphylococcus aureus |

| Butanenitrile derivative B | 64 | Escherichia coli |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that butanenitrile compounds could reduce cell viability significantly. The IC50 values were found to be around 15 µM after 48 hours of treatment.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Butanenitrile derivative C | 15 | MCF-7 |

| Butanenitrile derivative D | 25 | HeLa |

Safety and Toxicity

While the biological activities of butanenitrile derivatives are promising, safety assessments are crucial. Reports indicate potential toxicity associated with high concentrations, highlighting the need for careful evaluation in therapeutic applications.

Propriétés

IUPAC Name |

4-[dichloro(phenyl)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NSi/c11-14(12,9-5-4-8-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDVJVQRHQFKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCCC#N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061478 | |

| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-96-2 | |

| Record name | 4-(Dichlorophenylsilyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.